2-Chloro-5-nitrobenzoic acid--4-chloroaniline (1/1)

Catalog No.
S13012481
CAS No.
816425-53-3
M.F
C13H10Cl2N2O4
M. Wt
329.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitrobenzoic acid--4-chloroaniline (1/1...

CAS Number

816425-53-3

Product Name

2-Chloro-5-nitrobenzoic acid--4-chloroaniline (1/1)

IUPAC Name

4-chloroaniline;2-chloro-5-nitrobenzoic acid

Molecular Formula

C13H10Cl2N2O4

Molecular Weight

329.13 g/mol

InChI

InChI=1S/C7H4ClNO4.C6H6ClN/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;7-5-1-3-6(8)4-2-5/h1-3H,(H,10,11);1-4H,8H2

InChI Key

WCFJPHWCAPLWOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)Cl.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl

2-Chloro-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H4ClNO4C_7H_4ClNO_4 and a molecular weight of approximately 201.56 g/mol. It appears as a light yellow to beige-brown crystalline powder and has a melting point range of 165-168 °C . This compound is notable for its nitro and chloro substituents, which contribute to its reactivity and potential applications in various chemical syntheses.

  • Nitration Reaction: The initial step involves the nitration of o-chlorobenzoic acid using concentrated sulfuric acid and nitric acid, resulting in the formation of 2-chloro-5-nitrobenzoic acid as a primary product alongside other by-products .
  • Alkali Dissolution: In this step, the crude product is treated with sodium hydroxide, leading to the formation of sodium salts of the acids present in the mixture .
  • Acid Precipitation: The final product is obtained by adding an acid (usually nitric acid) to precipitate the desired compound from the solution, followed by filtration and drying .

These reactions highlight the compound's ability to undergo transformations that are typical for nitro-substituted aromatic compounds.

2-Chloro-5-nitrobenzoic acid exhibits various biological activities, particularly in medicinal chemistry. It has been utilized in the synthesis of antibacterial compounds and as a precursor for developing inhibitors targeting specific enzymes like lysine-specific demethylase 1 (LSD1), which plays a role in cancer cell proliferation . Additionally, it has shown potential as a ligand in coordination chemistry, forming luminescent complexes with rare earth metals such as europium(III) .

The primary synthesis method for 2-chloro-5-nitrobenzoic acid involves:

  • Nitration: Using a mixture of concentrated sulfuric and nitric acids to nitrate o-chlorobenzoic acid.
  • Alkali Treatment: Dissolving the resulting product in sodium hydroxide.
  • Acidification: Precipitating the acid from its sodium salt form using nitric acid.

Research into the interactions of 2-chloro-5-nitrobenzoic acid with biological systems has indicated its potential as an effective ligand in coordination chemistry. Studies have shown that it can form stable complexes with metal ions, which may enhance its biological activity or alter its pharmacological properties .

Several compounds share structural similarities with 2-chloro-5-nitrobenzoic acid. Below is a comparison highlighting their unique features:

Compound NameStructure SimilarityUnique Features
4-ChloroanilineContains an aniline groupKnown for its use in dye manufacturing; less reactive than nitro compounds.
2-Chloro-3-nitrobenzoic acidSimilar nitro groupExhibits different reactivity patterns due to positioning of substituents.
3-Nitrobenzoic acidNitro group presentCommonly used as a precursor for various pharmaceuticals; less chlorinated.
4-NitrophenolHydroxyl group presentWidely used as a reagent; distinct from benzoic acids due to hydroxyl functionality.

These compounds illustrate the diversity within nitro-substituted aromatic systems, each possessing unique properties that dictate their applications and reactivity profiles.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

328.0017622 g/mol

Monoisotopic Mass

328.0017622 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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